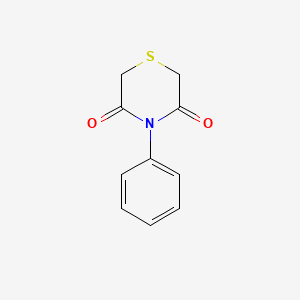

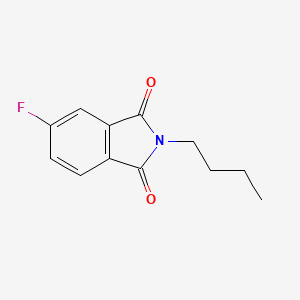

4-Phenylthiomorpholine-3,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Phenylthiomorpholine-3,5-dione is a chemical compound with the linear formula C10H9NO2S . It has a molecular weight of 207.253 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of this compound involves the reaction of Na2S·3H2O and N-(substituted)phenyl-2-chloro-N-(2-chloroacetyl)acetamide under a nitrogen atmosphere . This reaction results in the formation of cyclic chalcogenide ligands .Chemical Reactions Analysis

This compound is involved in the synthesis of new organo-chalcogen compounds . It reacts with Na2S·3H2O and N-(substituted)phenyl-2-chloro-N-(2-chloroacetyl)acetamide to form cyclic chalcogenide ligands .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (207.253) and its linear formula (C10H9NO2S) . Detailed information about its melting point, boiling point, and density was not found in the search results.Applications De Recherche Scientifique

Oxidizing Agent in Organic Synthesis

4-Phenylthiomorpholine-3,5-dione has been utilized as an effective oxidizing agent in organic synthesis. For example, it has been used for the oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions, achieving moderate to good yields at room temperature (Zolfigol et al., 2006).

Polymerization Catalyst

In the field of polymer chemistry, this compound has been employed as a catalyst. It has shown high reactivity in Diels-Alder and ene reactions, used to create alternating copolymers. This demonstrates its potential as a versatile and highly reactive dienophile and enophile in polymer synthesis (Mallakpour & Butler, 1985).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been explored for their inhibitory properties. For instance, analogs of aminoglutethimide, which involve the structural modification of the this compound framework, have been synthesized to study their efficacy as inhibitors of certain enzyme systems, such as aromatase (Foster et al., 1985).

Chemical Synthesis and Reactivity

The compound has been involved in various chemical reactions, showcasing its reactivity. For example, its reaction with substituted indenes has been studied, indicating its utility in organic synthesis and the formation of complex molecules (Smonou et al., 1988).

Safety and Hazards

Mécanisme D'action

Target of Action

It is part of a series of organo-chalcogen compounds that have been tested for cytotoxic activity against breast adenocarcinoma cell lines .

Mode of Action

The compound is part of a series of organo-chalcogen compounds that have shown cytotoxic activity against breast adenocarcinoma cell lines

Biochemical Pathways

Given its cytotoxic activity against breast adenocarcinoma cell lines, it may affect pathways related to cell proliferation and survival .

Result of Action

It has been shown to possess cytotoxic activity on breast adenocarcinoma cell lines . This suggests that the compound may induce cell death or inhibit cell proliferation in these cells.

Analyse Biochimique

Biochemical Properties

It is known that this compound interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

Some studies suggest that it may have cytotoxic activity against certain cell lines . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has certain stability and degradation characteristics

Metabolic Pathways

It is known that this compound interacts with certain enzymes or cofactors

Transport and Distribution

It is known that this compound interacts with certain transporters or binding proteins

Subcellular Localization

It is known that this compound may be directed to specific compartments or organelles through certain targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

4-phenylthiomorpholine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c12-9-6-14-7-10(13)11(9)8-4-2-1-3-5-8/h1-5H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTJKKGJGRZWDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CS1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(3-methoxyphenyl)-10-thioxo-10,11-dihydro-5H-thiazolo[4',5':4,5]pyrimido[2,1-a]phthalazine-5,8(6H)-dione](/img/structure/B2930908.png)

![N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide](/img/structure/B2930911.png)

![N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide](/img/structure/B2930915.png)

![Methyl 2-amino-2-[3-(3-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2930919.png)

![Methyl 4-((2-(diethylamino)ethyl)(4,6-difluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2930921.png)

![5-fluoro-N-[2-(2-methoxyphenyl)ethyl]-3-methylpyridine-2-carboxamide](/img/structure/B2930923.png)

![3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]sulfanyl}propanoic acid](/img/structure/B2930928.png)

![N-benzyl-4-((1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/no-structure.png)

![1-(2-Methylbenzo[d]thiazol-5-yl)-3-(4-nitrophenyl)urea](/img/structure/B2930930.png)

![(6-Ethoxypyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2930931.png)